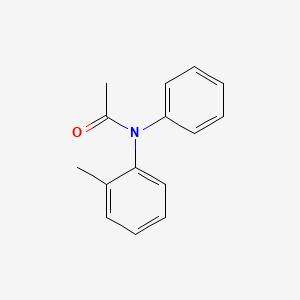
N-(2-methylphenyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N-phenylacetamide: is an organic compound with the molecular formula C15H15NO. It is also known as o-methylacetanilide. This compound is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a 2-methylphenyl group. It is commonly used in organic synthesis and has various applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Acylation of Aniline Derivatives: One common method to synthesize N-(2-methylphenyl)-N-phenylacetamide involves the acylation of 2-methylaniline (o-toluidine) with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-methylphenyl)-N-phenylacetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction can yield amines or other reduced products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block in Organic Synthesis: N-(2-methylphenyl)-N-phenylacetamide is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects. It serves as a precursor for the synthesis of more complex drug molecules.
Industry:
Intermediate in Chemical Manufacturing: this compound is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Acetanilide: A parent compound where the hydrogen atom on the nitrogen is not substituted.
N-phenylacetamide: A derivative where the 2-methyl group is absent.
N-(2-methylphenyl)-acetamide: A compound where the phenyl group is replaced by a 2-methylphenyl group.
Uniqueness:
N-(2-methylphenyl)-N-phenylacetamide: is unique due to the presence of both a phenyl and a 2-methylphenyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
158979-23-8 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO/c1-12-8-6-7-11-15(12)16(13(2)17)14-9-4-3-5-10-14/h3-11H,1-2H3 |
Clé InChI |
NBJFNSFMWYJVCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



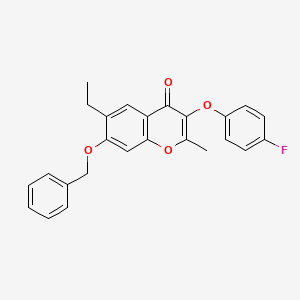
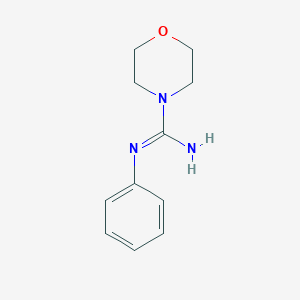
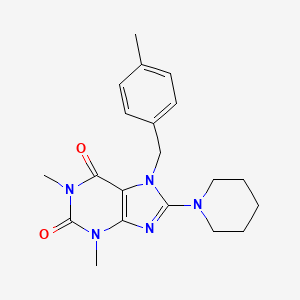
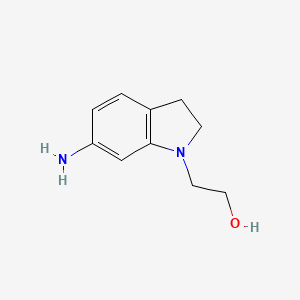
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15087666.png)
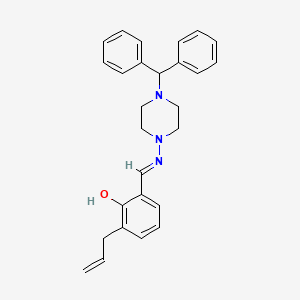
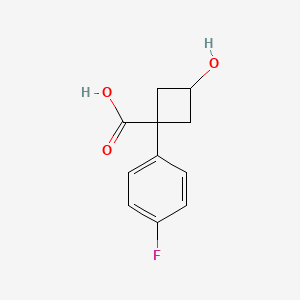
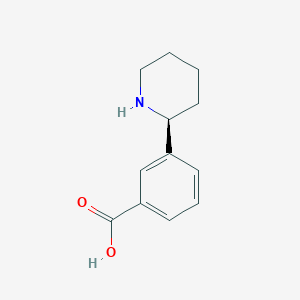
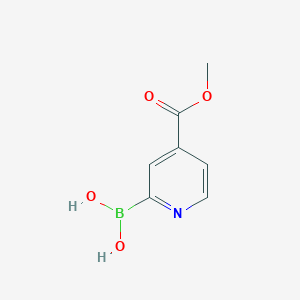
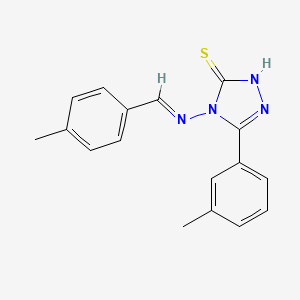
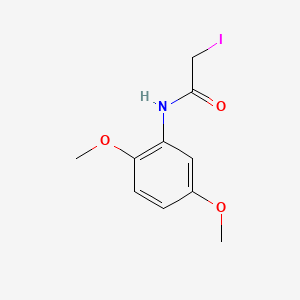
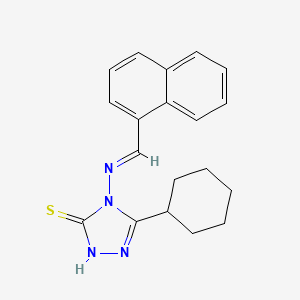
![4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B15087715.png)
